molecular formula C9H6N2S B12832175 [1,2]Thiazolo[2,3-a]benzimidazole CAS No. 128952-59-0

[1,2]Thiazolo[2,3-a]benzimidazole

Cat. No.: B12832175
CAS No.: 128952-59-0
M. Wt: 174.22 g/mol
InChI Key: WQEPWALOCSQVAQ-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-b]isothiazole is a heterocyclic compound that features a fused ring system consisting of benzene, imidazole, and isothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing benzo[4,5]imidazo[1,2-b]isothiazole involves the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides. This reaction is carried out under metal- and photocatalyst-free conditions, making it an environmentally friendly approach . Another method involves the microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]isothiazole derivatives from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole under mild transition-metal-free conditions .

Industrial Production Methods

Industrial production methods for benzo[4,5]imidazo[1,2-b]isothiazole are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-b]isothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the fused ring system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzo[4,5]imidazo[1,2-b]isothiazole scaffold.

Scientific Research Applications

Benzo[4,5]imidazo[1,2-b]isothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[4,5]imidazo[1,2-b]isothiazole involves its interaction with specific molecular targets. For instance, as an epidermal growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the receptor from activating downstream signaling pathways that promote cell proliferation . This inhibition can lead to reduced tumor growth in cancer cells that overexpress the epidermal growth factor receptor.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]imidazo[5,1-b]thiazole
  • Imidazo[2,1-b]thiazole
  • Benzo[d]oxazole

Uniqueness

Benzo[4,5]imidazo[1,2-b]isothiazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable scaffold in drug discovery and development .

Properties

CAS No.

128952-59-0

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

[1,2]thiazolo[2,3-a]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H

InChI Key

WQEPWALOCSQVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2SC=C3

Origin of Product

United States

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